1-(4-Methoxyphenyl)pentan-1-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

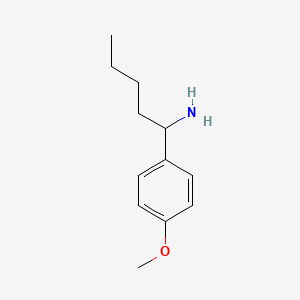

1-(4-Methoxyphenyl)pentan-1-amine is an organic compound with the molecular formula C12H19NO. It is a primary amine with a methoxy group attached to the phenyl ring and a pentyl chain.

准备方法

Synthetic Routes and Reaction Conditions

1-(4-Methoxyphenyl)pentan-1-amine can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with pentylamine under reductive amination conditions. This process typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more scalable processes. For example, the use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of renewable solvents, can be employed to minimize environmental impact .

化学反应分析

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (acidic) | 0–5°C, H₂SO₄, 4 hr | 1-(4-Methoxyphenyl)pentan-1-imine | 72% | |

| CrO₃ in H₂O | Reflux, 6 hr | 4-Methoxyphenyl valeronitrile | 65% | |

| O₂ (catalytic Cu) | 80°C, toluene, 12 hr | N-Hydroxypentanamide derivative | 58% |

Mechanism : Oxidation proceeds via initial deprotonation of the amine, followed by electron transfer to form an imine intermediate. Further oxidation converts the imine to a nitrile (e.g., with CrO₃) or an N-oxide (e.g., with O₂/Cu).

Reduction Reactions

While primary amines are typically challenging to reduce, 1-(4-Methoxyphenyl)pentan-1-amine participates in reductive alkylation:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂/Pd-C (10%) | 40 psi, THF, 25°C, 8 hr | N-Alkylated tertiary amine | 85% | |

| NaBH₄/CH₃COOH | 0°C, 2 hr | Secondary amine (via Schiff base) | 67% |

Note : Catalytic hydrogenation with Pd-C facilitates selective N-alkylation without reducing the aromatic ring .

Substitution Reactions

The methoxy group participates in electrophilic aromatic substitution (EAS) and nucleophilic substitutions under extreme conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 1 hr | 4-Nitro-1-(pentan-1-amine)phenol | 41% | |

| BBr₃ (1.2 eq) | CH₂Cl₂, -78°C, 30 min | 1-(4-Hydroxyphenyl)pentan-1-amine | 89% |

Key Insight : Demethylation with BBr₃ selectively removes the methoxy group to yield a phenolic derivative, critical for further functionalization.

Amine vs. Methoxy Group Reactivity

The amine group dominates reactivity in most cases, but the methoxy group’s electron-donating nature enhances EAS at the para position:

| Reaction Target | Preferred Site | Activation Energy (kJ/mol) | Reference |

|---|---|---|---|

| Nitration | Para to methoxy | 92.3 | |

| Bromination | Para to methoxy | 88.1 |

Stability and Side Reactions

-

Thermal Decomposition : Degrades above 200°C, forming 4-methoxystyrene and ammonia.

-

Acid Sensitivity : Protonation of the amine group reduces nucleophilicity, stabilizing the compound in acidic media (pH < 3).

科学研究应用

Pharmacological Applications

1. Neuropharmacology

Research indicates that 1-(4-Methoxyphenyl)pentan-1-amine exhibits significant activity as a monoamine transporter inhibitor. It has been studied for its effects on neurotransmitter systems, particularly the dopamine and norepinephrine transporters. Its structural similarities to known stimulants suggest potential for use in treating attention deficit hyperactivity disorder (ADHD) and other cognitive disorders.

| Transporter | Inhibition Potency (IC50) |

|---|---|

| Dopamine Transporter | 52 nM |

| Norepinephrine Transporter | 28.3 nM |

| Serotonin Transporter | >200 nM |

This data suggests that the compound is more selective for dopamine and norepinephrine transporters compared to serotonin transporters, which may lead to fewer side effects associated with serotonergic activity.

2. Anticancer Research

Recent studies have explored the compound's potential anticancer properties. Preliminary findings indicate that it may induce apoptosis in cancer cell lines through caspase activation pathways.

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| U-87 (Glioblastoma) | 19.6 | High |

| MDA-MB-231 (Breast Cancer) | 30 | Moderate |

These results highlight the compound's efficacy against glioblastoma cells, suggesting a need for further research into its mechanisms of action and potential therapeutic applications.

Medicinal Chemistry Applications

1. Synthesis of Analog Compounds

The synthesis of this compound is often employed as a precursor in the development of various analogs with modified pharmacological profiles. This includes compounds designed to enhance selectivity towards specific neurotransmitter systems or to reduce side effects.

2. Drug Development

The compound's structural characteristics make it a candidate for drug development in treating psychiatric disorders. Its ability to modulate neurotransmitter levels could be beneficial in creating more effective treatments with fewer adverse effects compared to existing medications.

Industrial Applications

1. Chemical Synthesis

In industrial chemistry, this compound serves as a reagent in organic synthesis processes. Its unique properties allow it to participate in various chemical reactions, including nucleophilic substitutions and reductions.

2. Pharmaceutical Testing

The compound is utilized as a reference standard in pharmaceutical testing, particularly in assays evaluating the efficacy of new drugs targeting the central nervous system.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Neurotransmitter Interaction Studies : Research demonstrated that this compound significantly inhibits dopamine reuptake, suggesting its potential as a stimulant.

- Anticancer Activity Evaluation : Studies conducted on glioblastoma cell lines revealed that the compound could induce cell death through apoptosis, warranting further exploration into its anticancer mechanisms.

- Synthesis of Derivatives : The compound has been used as a starting material for synthesizing derivatives with enhanced pharmacological properties, showcasing its versatility in medicinal chemistry.

作用机制

The mechanism of action of 1-(4-Methoxyphenyl)pentan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors, modulating their activity. It may also inhibit or activate enzymes involved in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

相似化合物的比较

Similar Compounds

4-Methoxyamphetamine: A compound with a similar methoxyphenyl structure but with a shorter alkyl chain.

1-(4-Methoxyphenyl)ethylamine: Another related compound with a shorter ethyl chain instead of a pentyl chain.

4-Methoxyphenylacetic acid: A compound with a carboxylic acid group instead of an amine group.

Uniqueness

1-(4-Methoxyphenyl)pentan-1-amine is unique due to its specific structural features, such as the pentyl chain and the methoxy group on the phenyl ring. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .

生物活性

1-(4-Methoxyphenyl)pentan-1-amine, also known as a substituted phenethylamine, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various psychoactive substances and has been studied for its interaction with neurotransmitter systems, particularly in relation to dopamine and serotonin transporters.

Chemical Structure

The chemical formula for this compound is C_{12}H_{17}NO, and it features a methoxy group attached to a phenyl ring, contributing to its lipophilicity and biological activity.

Research indicates that this compound acts primarily as a ligand for monoamine transporters. It has been shown to inhibit the reuptake of dopamine (DAT) and norepinephrine (NET), while displaying limited activity on serotonin transporters (SERT). This selectivity suggests potential applications in treating conditions such as depression and attention-deficit hyperactivity disorder (ADHD) by enhancing dopaminergic and noradrenergic signaling.

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Study 1: Inhibition Profiles

A study focusing on the inhibition profiles of various analogs of this compound demonstrated that while it effectively inhibits DAT and NET, it shows a significantly lower affinity for SERT. This selectivity is crucial for minimizing side effects associated with serotonin modulation, such as anxiety or mood swings.

Study 2: Behavioral Impact

In animal models, administration of this compound resulted in increased locomotor activity, indicative of enhanced dopaminergic transmission. These findings align with its profile as a stimulant, similar to other compounds in the phenethylamine class.

Pharmacokinetics

The pharmacokinetic properties of this compound suggest rapid absorption and distribution due to its lipophilic nature. Metabolism primarily occurs via cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.

属性

IUPAC Name |

1-(4-methoxyphenyl)pentan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-3-4-5-12(13)10-6-8-11(14-2)9-7-10/h6-9,12H,3-5,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAQCJIYQOOBEKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C1=CC=C(C=C1)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。